(E)-6-(tert-butyl)-8-((4-(dimethylamino)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
Description
The compound (E)-6-(tert-butyl)-8-((4-(dimethylamino)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a triazolo-triazinone derivative characterized by a fused bicyclic heteroaromatic core.
Properties
IUPAC Name |
6-tert-butyl-8-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-17(2,3)14-15(25)24(16-20-18-11-23(16)21-14)19-10-12-6-8-13(9-7-12)22(4)5/h6-11H,1-5H3/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSRHZZMONTLEU-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-6-(tert-butyl)-8-((4-(dimethylamino)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing knowledge regarding its biological activity through a review of relevant studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 385.4 g/mol. The structural characteristics include a triazole ring fused with a triazinone moiety, which is known for contributing to the biological activity of heterocyclic compounds.
Anticancer Activity
Recent studies have indicated that various 1,2,4-triazole derivatives exhibit significant anticancer properties. Specifically, compounds containing triazole rings have shown promising in vitro and in vivo anticancer activity against multiple cancer cell lines. For example:
- Mechanism : The anticancer activity of triazole derivatives is often attributed to their ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth and metastasis. The compound under review may exert similar effects through its structural features that enhance interaction with cellular targets.
- Case Study : A study highlighted the efficacy of 1,2,4-triazole derivatives against various cancer cell lines, demonstrating IC50 values in the low micromolar range (e.g., 0.25 µM against HepG2 cells) . This suggests that this compound could have comparable or enhanced anticancer activity.
Antimicrobial Activity
The antimicrobial potential of triazole compounds has also been extensively studied. The presence of dimethylamino and benzylidene groups in the structure may enhance the compound's ability to interact with microbial targets.
- Research Findings : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Data Summary
| Biological Activity | IC50 Values | Target Cells/Organisms | Mechanism of Action |
|---|---|---|---|
| Anticancer | 0.25 µM | HepG2 (liver cancer) | Induction of apoptosis |
| Antimicrobial | Varies | Various bacteria/fungi | Inhibition of cell wall synthesis |
Comparison with Similar Compounds
(a) Substituent Effects on the Benzylidene Moiety
- Target Compound vs. (E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one (CAS 328020-85-5) Key Difference: Replacement of the 4-methyl group with a 4-dimethylamino group. Implications:
- The dimethylamino group (-N(CH₃)₂) is strongly electron-donating, increasing electron density in the benzylidene moiety. This may enhance π-π stacking interactions in molecular packing compared to the methyl group (-CH₃) .
- Molecular Formula: C₁₇H₂₁N₇O (inferred) vs. C₁₆H₁₈N₆O for the methyl analog .
(b) Core Heterocyclic Modifications
- Comparison with 6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one (Compound 4) Key Differences:
- Positional Isomerism: The target compound’s triazolo-triazinone core is fused at positions [4,3-b], whereas compound 4 has a [3,4-f] fusion pattern.
- Substituents: Compound 4 features a benzylmercapto (-S-benzyl) group at position 3, which introduces sulfur-mediated hydrophobic interactions absent in the target compound. Crystallography: Compound 4 exhibits N-H⋯N and N-H⋯O hydrogen bonds and π-π stacking . The target compound’s dimethylamino group may enable similar interactions but with altered geometry due to steric effects from the tert-butyl group .
(a) Anti-Microbial Activity
- Triazinone Derivatives (): Thiadiazolo-triazinones with aryloxy acetic acid substituents show anti-tubercular activity (MIC: 2–8 µg/mL). The target compound’s dimethylamino group may improve membrane permeability or target binding compared to thiadiazolo or aryloxy groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
